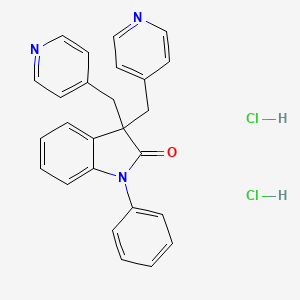
Linopirdine dihydrochloride
Cat. No. B1675543
M. Wt: 464.4 g/mol
InChI Key: ZEVVHCGTTNRYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04760083
Procedure details


3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one (19 g) was converted to the dihydrochloride by treatment with 40 ml 25% hydrochloric acid in ethanol. To the mixture was added 50 ml isopropanol and the solution was heated to boiling. Boiling acetone was added until thick needles just started to form (total volume of solvents: 200-250 ml). The solution was allowed to cool to room temperature, then allowed to stand overnight at 0°. The solid was filtered and washed with cold isopropanol to yield 19.5 g (84%) of the title compound; m.p. 257°-8°. (Note: degree of drying has an effect on m.p. of the dihydrochloride; very slowly increasing the temperature of the melting point apparatus gives a melting point of 275°-276°). A second crop was obtained by evaporating the filtrate, dissolving the residue in isopropanol and adding approximately an equal volume of acetone; the mixture was allowed to sit overnight at room temperature, and then 6 hours at 0° C. to yield an additional 2.8 g, m.p. 252°-253°. Recrystallization yielded 2.4 g, of the second crop: m.p. 257°-258° C. The total dihydrochloride yield was 21.9 g (94%).






Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2([CH2:24][C:25]3[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=3)[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:9]2=[O:23])=[CH:3][CH:2]=1.C1(N)C(F)=C(F)C(F)=C(N)C=1F.[ClH:43].Cl.Cl.C(O)(C)C>C(O)C.CC(C)=O>[ClH:43].[ClH:43].[N:1]1[CH:2]=[CH:3][C:4]([CH2:7][C:8]2([CH2:24][C:25]3[CH:26]=[CH:27][N:28]=[CH:29][CH:30]=3)[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:9]2=[O:23])=[CH:5][CH:6]=1 |f:1.2.3,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)CC1(C(N(C2=CC=CC=C12)C1=CC=CC=C1)=O)CC1=CC=NC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Step Three
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated to boiling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form (total volume of solvents: 200-250 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold isopropanol
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.N1=CC=C(C=C1)CC1(C(N(C2=CC=CC=C12)C1=CC=CC=C1)=O)CC1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.5 g | |
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
